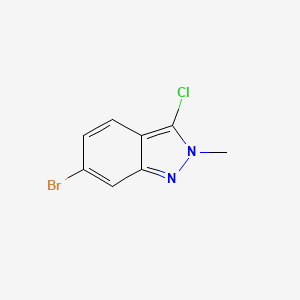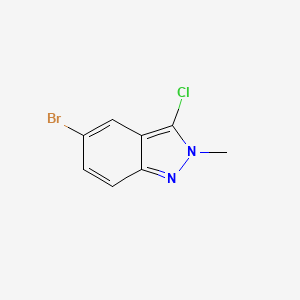
4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C8H10BrF3N2 . It has a molecular weight of 271.08 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is 1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.It is typically stored in a refrigerated environment . The compound’s exact physical and chemical properties are not detailed in the search results.
Wissenschaftliche Forschungsanwendungen
Copper-catalyzed Synthesis of Trifluoromethyl Pyrazoles
A significant application involves the copper-catalyzed cycloaddition process for synthesizing 4-trifluoromethyl pyrazoles. This method employs 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives under mild conditions, leading to pyrazoles with excellent regioselectivity and yields. This protocol highlights the versatility of bromo-trifluoromethyl-substituted pyrazoles in constructing pyrazole frameworks, important for developing pharmacologically active compounds and functional materials (Lu et al., 2019).
Site-Selective Functionalization
Another application is the site-selective functionalization of trifluoromethyl-substituted pyrazoles, showcasing the reactivity versatility of such compounds. Depending on the reagents used, different positions on the pyrazole ring can be selectively functionalized, allowing for the synthesis of a wide range of isomers and congeners. This method demonstrates the utility of bromo-trifluoromethyl-substituted pyrazoles in organic synthesis, providing pathways to diverse molecular architectures (Schlosser et al., 2002).
Tautomerism Study
The tautomerism of 4-bromo substituted 1H-pyrazoles has also been a subject of study, offering insights into the structural behavior of these compounds in different states. This research contributes to understanding the fundamental properties of pyrazoles, which is crucial for their application in drug design and other scientific domains (Trofimenko et al., 2007).
Tuberculostatic Activity
Furthermore, polyfluoroalkyl-containing pyrazoles derived from 4-bromobutyl acetate have shown moderate tuberculostatic activity. This application underscores the potential of bromo-trifluoromethyl-substituted pyrazoles in medicinal chemistry, particularly in developing new treatments for tuberculosis (Ivanova et al., 2011).
Preparation of Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane, synthesized from 2-bromo-3,3,3-trifluoropropene, facilitates the preparation of various trifluoromethylated heterocyclic compounds, including pyrazoles. This application is crucial for synthesizing functional groups and building blocks in organic chemistry, expanding the toolkit for designing novel compounds (Hanamoto et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTXOBVPLDJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185188 |
Source


|
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole | |
CAS RN |
1437794-62-1 |
Source


|
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)


![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)







